2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole
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Overview
Description
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole typically involves multiple steps:
Preparation of 5,6-Dichloro-1H-benzimidazole: This can be synthesized by condensing chloroacetic acid with o-phenylenediamine in the presence of hydrochloric acid.
Formation of the Sulfanyl Intermediate: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization to Form Benzothiazole: The final step involves the cyclization of the intermediate with a suitable reagent to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzimidazole ring.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor, particularly urease inhibitors.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which affects cell division and can lead to cell death . This makes them potential candidates for anticancer and antiparasitic drugs.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative used as an antifungal agent.
Mebendazole: Another benzimidazole derivative used as an antiparasitic drug.
Uniqueness
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole rings, which confer distinct chemical properties and potential biological activities
Properties
CAS No. |
112941-14-7 |
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Molecular Formula |
C15H9Cl2N3S2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-8-5-11-12(6-9(8)17)20-15(19-11)21-7-14-18-10-3-1-2-4-13(10)22-14/h1-6H,7H2,(H,19,20) |
InChI Key |
MXVJIUGJRWYKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CSC3=NC4=CC(=C(C=C4N3)Cl)Cl |
Origin of Product |
United States |
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